

Toxicological Profile of NCS-382 Sodium: An Initial Assessment

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Compound of Interest

Compound Name: NCS-382 sodium

Cat. No.: B1234372

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Disclaimer: This document summarizes the currently available public information regarding the toxicological profile of **NCS-382 sodium** from initial studies. A comprehensive toxicological evaluation in accordance with global regulatory guidelines (e.g., ICH) appears to be largely unavailable in the public domain. The information herein is intended for research and informational purposes only and does not constitute a complete safety assessment.

Introduction

NCS-382 is a potent and selective antagonist of the γ -hydroxybutyrate (GHB) receptor, with potential therapeutic applications in conditions such as succinic semialdehyde dehydrogenase deficiency (SSADHD), a disorder characterized by the accumulation of GHB.^[1] It also exhibits anti-sedative and anticonvulsant properties.^[1] While its pharmacological effects have been the primary focus of initial studies, a complete toxicological profile is essential for any further clinical development. This guide provides an in-depth summary of the initial toxicological data available in the public literature.

In Vitro Toxicology

Initial in vitro studies have been conducted to assess the cytotoxic potential of NCS-382 in various cell lines. These studies provide preliminary insights into the compound's interaction with cellular systems.

Cellular Integrity and Function Assays

An in vitro assessment of NCS-382 using neuronal stem cells derived from a mouse model of SSADHD (aldehyde dehydrogenase 5a1 gene-deficient mice) showed minimal evidence of pharmacotoxicity at concentrations up to 1mM.^[2] Another study in HepG2 and primary hepatocyte cells indicated a low probability of cellular toxicity.^[1]

Table 1: Summary of In Vitro Toxicological Data for **NCS-382 Sodium**

| Parameter Assessed | Cell Line(s) | Concentration(s) | Key Findings | Reference |
|---------------------------------|--------------------------------------------|-----------------------------------------------|-----------------------------------------------------------------------|-----------|
| Cytotoxicity | Neuronal Stem Cells (from aldh5a1-/- mice) | Up to 1mM | Minimal evidence of pharmacotoxicity. | [2] |
| HepG2, Primary Hepatocytes | 0.5mM | Little evidence for cytotoxicity. | [1] | |
| Oxidative Stress | Neuronal Stem Cells (from aldh5a1-/- mice) | Up to 1mM | Minimal evidence of reactive oxygen and superoxide species. | [2] |
| HepG2, Primary Hepatocytes | 0.5mM | Little evidence for oxidative stress. | [1] | |
| Apoptosis | HepG2, Primary Hepatocytes | 0.5mM | Little evidence for apoptosis. | [1] |
| Mitochondrial Function | Neuronal Stem Cells (from aldh5a1-/- mice) | Up to 1mM | Minimal impact on ATP production and decay, and mitochondrial number. | [2] |
| HepG2, Primary Hepatocytes | 0.5mM | Little evidence for impact on ATP production. | [1] | |
| Lysosomal Number | Neuronal Stem Cells (from aldh5a1-/- mice) | Up to 1mM | Minimal impact observed. | [2] |
| Cellular Viability and Necrosis | Neuronal Stem Cells (from aldh5a1-/- mice) | Up to 1mM | Minimal impact observed. | [2] |

| | | | | |
|----------------------------------------|---------------------------------------------------------|--------------------------------------------------------------------------|--------------------------------------------------------|-----|
| Gene Expression | Neuronal Stem Cells (from aldh5a1-/- mice) | 0.5mM | Minimally toxic as evaluated by gene expression assay. | [2] |
| HepG2 | 0.5mM | Low degree of dysregulation of >370 genes involved in cellular toxicity. | [1] | |
| CYP450 Inhibition | Microsomal CYPs (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) | 0.5mM | No capacity for inhibition. | [1] |
| Xenobiotic Nuclear Receptor Activation | HepG2, Primary Hepatocytes | 0.5mM | Minimal potential for activation. | [1] |

Experimental Protocols

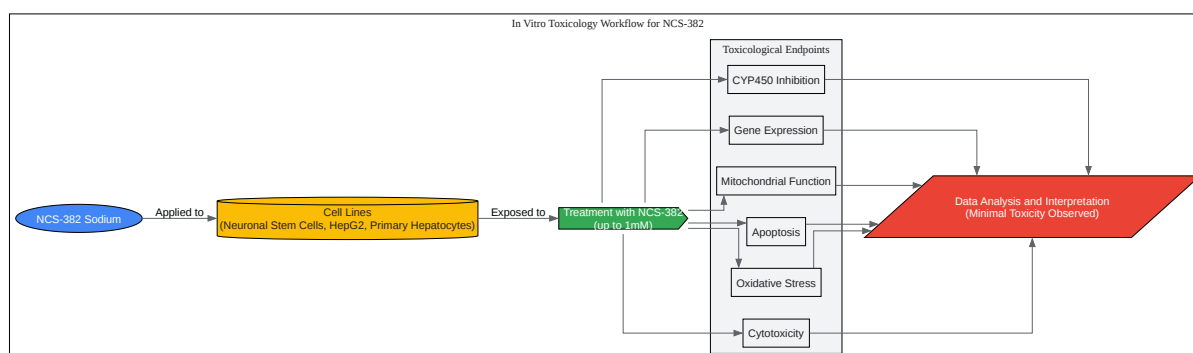
In Vitro Assessment in Neuronal Stem Cells:[2]

- Cell Culture: Neuronal stem cells were derived from mice with a targeted deletion of the aldehyde dehydrogenase 5a1 gene (aldh5a1-/-).
- Treatment: Cells were exposed to varying concentrations of NCS-382 up to 1mM.
- Assays: A variety of cellular parameters were evaluated, including the generation of reactive oxygen and superoxide species, ATP production and decay, mitochondrial and lysosomal number, and overall cellular viability and necrosis. Gene expression analysis was also performed at a concentration of 0.5mM.

In Vitro Toxicological Evaluation in HepG2 and Primary Hepatocyte Cells:[1]

- Cell Culture: Human hepatoma (HepG2) cells and primary human hepatocytes were used.

- Treatment: Cells were treated with NCS-382 at a concentration of 0.5mM.
- Assays:
 - CYP Inhibition: The inhibitory capacity of NCS-382 on major microsomal cytochrome P450 enzymes (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) was assessed.
 - Xenobiotic Receptor Activation: The potential for activation of xenobiotic nuclear receptors was evaluated.
 - Cellular Integrity and Function: Assays for cell viability, oxidative stress, apoptosis, and ATP production were conducted.
 - Gene Expression: The expression of over 370 genes involved in mediating cellular toxicity was analyzed.



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Caption: Workflow for in vitro toxicological assessment of NCS-382.

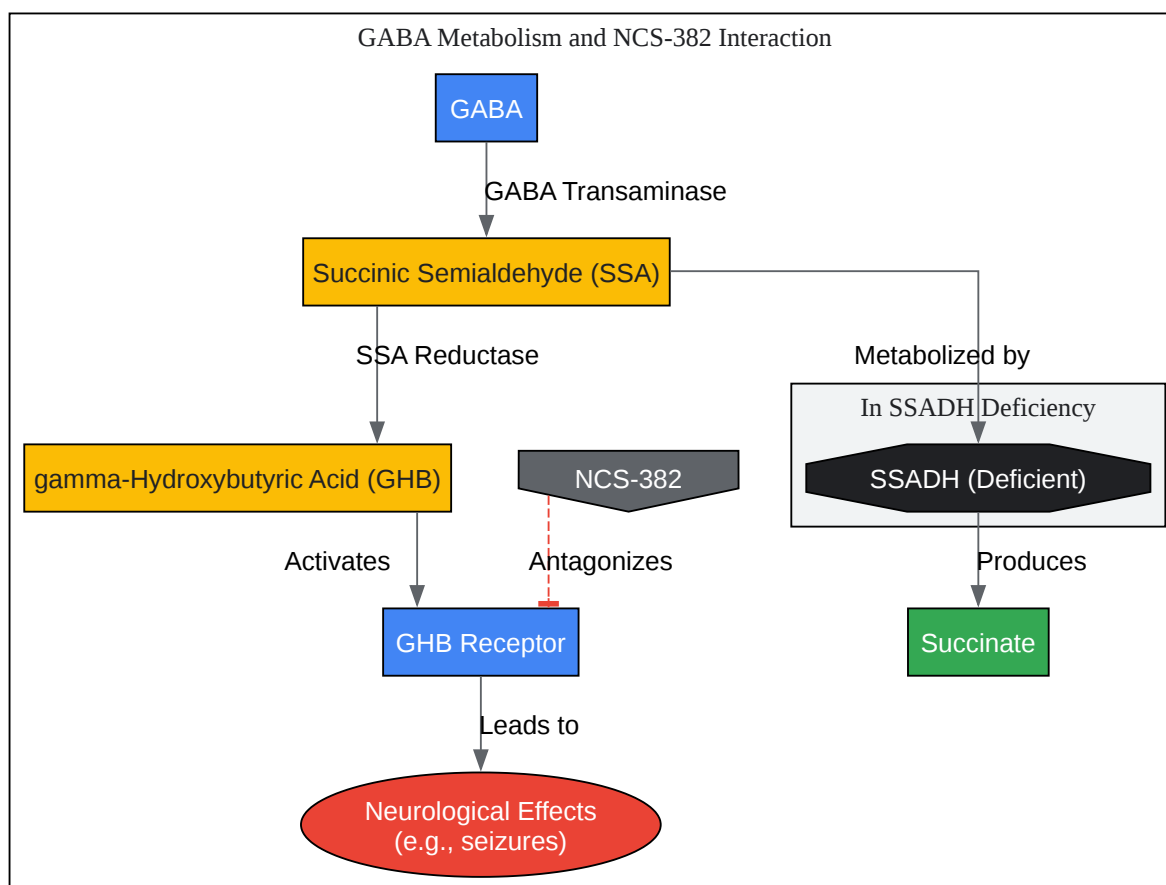
In Vivo Data (Pharmacological Studies)

Comprehensive in vivo toxicological studies, such as acute, sub-chronic, and chronic toxicity assessments, are not available in the public literature. The existing in vivo data for NCS-382 comes from pharmacological studies aimed at evaluating its efficacy. While not designed to assess toxicity, these studies provide some information on tolerated doses in animal models.

One study involved the chronic administration of NCS-382 to *aldh5a1*^{-/-} mice at a dose of 300mg/kg for 7 consecutive days.[2] This study focused on the ratio of brain to liver GHB and did not report any adverse effects at this dose.

Mechanism of Action and Signaling Pathways

NCS-382 is a high-affinity ligand for the GHB receptor.[2] In the context of SSADHD, a deficiency in succinic semialdehyde dehydrogenase leads to the accumulation of GABA and GHB.[2] Elevated levels of these neurotransmitters are thought to contribute to the neurological symptoms of the disorder through their interaction with GABA and GHB receptors.[2] NCS-382 is proposed to act by antagonizing the effects of excess GHB at its receptor.



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Caption: GABA metabolism pathway and the antagonistic action of NCS-382.

Gaps in the Toxicological Profile

The currently available data on the toxicological profile of **NCS-382 sodium** is preliminary and largely based on in vitro assessments. There are significant gaps in our understanding of its

safety profile, which would need to be addressed through formal preclinical safety studies. Key missing information includes:

- **Acute, Sub-chronic, and Chronic Toxicity Studies:** No data is publicly available on the systemic toxicity of NCS-382 following single or repeated dosing over various durations in animal models.
- **Quantitative Toxicity Data:** There is a lack of critical toxicological parameters such as LD50 (Lethal Dose, 50%) and NOAEL (No-Observed-Adverse-Effect Level).
- **Safety Pharmacology:** A core battery of safety pharmacology studies to assess the effects of NCS-382 on the cardiovascular, respiratory, and central nervous systems, as recommended by ICH guidelines, has not been published.
- **Genotoxicity:** There is no available data on the potential of NCS-382 to induce genetic mutations or chromosomal damage.
- **Reproductive and Developmental Toxicity:** Studies to evaluate the potential effects of NCS-382 on fertility, embryonic development, and reproductive outcomes are not publicly available.
- **Toxicokinetics:** A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of NCS-382 is needed to fully interpret any toxicological findings.

Conclusion

Initial in vitro studies suggest that **NCS-382 sodium** has a low potential for cytotoxicity at the concentrations tested. However, the lack of comprehensive in vivo toxicology and safety pharmacology data represents a significant knowledge gap. Further rigorous, guideline-compliant preclinical safety studies are imperative to establish a complete toxicological profile for **NCS-382 sodium** before it can be considered for further clinical development. Researchers and drug development professionals should exercise caution and recognize the preliminary nature of the currently available toxicological information.

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References

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